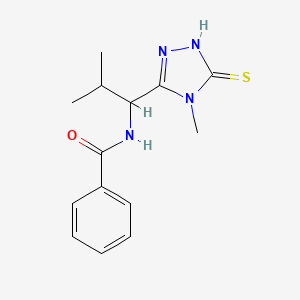

N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide

Description

N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide is a benzamide derivative featuring a 1,2,4-triazole ring substituted with a mercapto (-SH) and methyl group at positions 5 and 4, respectively. The compound’s structure includes a branched 2-methylpropyl chain linking the benzamide moiety to the triazole core.

Properties

IUPAC Name |

N-[2-methyl-1-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-9(2)11(12-16-17-14(20)18(12)3)15-13(19)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,15,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLYZXMCWVAZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NNC(=S)N1C)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide typically involves the following steps:

Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization.

Introduction of the mercapto group: The mercapto group can be introduced by treating the triazole intermediate with thiourea or other sulfur-containing reagents.

Alkylation: The triazole derivative is then alkylated with an appropriate alkyl halide to introduce the 2-methylpropyl group.

Amidation: Finally, the benzamide moiety is introduced by reacting the alkylated triazole with benzoyl chloride or benzamide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

Reduction: The triazole ring can undergo reduction under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Disulfides or sulfoxides.

Reduction: Reduced triazole derivatives.

Substitution: Substituted benzamides or triazoles.

Scientific Research Applications

N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anticancer agent and enzyme inhibitor.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the mercapto group can form covalent bonds with thiol groups in proteins. This dual interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Core Structural Features and Variations

The compound shares a benzamide-triazole scaffold with several analogs, but key substitutions differentiate its properties:

Pharmacological and Biochemical Implications

- Target Specificity : The mercapto group in the target compound may enhance metal coordination (e.g., in metalloenzyme inhibition) compared to sulfanyl or ether-linked analogs .

- Metabolic Stability : Trifluoromethyl and difluoroethyl groups in analogs () improve lipophilicity and resistance to oxidative metabolism, whereas the target’s mercapto group may confer susceptibility to oxidation .

- Enzyme Inhibition : The compound’s presence in PanK () suggests a role in disrupting coenzyme A biosynthesis, contrasting with indazole- or pyrimidine-containing analogs targeting kinases or nucleic acid enzymes .

Biological Activity

N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its potential applications.

The molecular formula of this compound is C12H16N4OS, with a molecular weight of 244.35 g/mol. Its structure features a triazole ring which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N4OS |

| Molecular Weight | 244.35 g/mol |

| CAS Number | 737794-04-6 |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that compounds containing the mercapto-triazole moiety exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated effective inhibition against several strains of bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa. These organisms are known for their resistance to multiple drugs, making the search for effective inhibitors critical.

In vitro Studies:

The compound was tested against metallo-beta-lactamases (MBLs), which are enzymes that confer resistance to beta-lactam antibiotics. Results showed low micromolar to submicromolar activity against MBLs such as NDM-1 and VIM-1, suggesting that this compound could restore the efficacy of existing antibiotics when used in combination therapies .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study:

In a recent study involving human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The compound's ability to selectively target cancer cells while sparing normal cells was highlighted as a promising attribute for further development .

The biological activity of this compound can be attributed to its structural features:

- Triazole Ring: Known for its role in interacting with biological targets.

- Thiol Group: Enhances the reactivity towards various enzymes and may facilitate the inhibition of bacterial virulence factors.

- Benzamide Moiety: Contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.